molecular formula C9H8BrF2NO2S B1529102 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide CAS No. 1704066-92-1

2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide

Cat. No.: B1529102
CAS No.: 1704066-92-1
M. Wt: 312.13 g/mol
InChI Key: UEMJJTKSRBXRKN-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide is a chemical compound characterized by its bromine, cyclopropyl, and difluorobenzenesulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide typically involves multiple steps, starting with the bromination of N-cyclopropyl-4,5-difluorobenzenesulfonamide. This reaction requires specific conditions, such as the use of brominating agents like bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The compound can be reduced to remove the bromine atom.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Bromate salts.

  • Reduction: : Dibromide or other reduced forms.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: : Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

2-Bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

  • N-Fluorobenzenesulfonimide: : Similar in having a benzenesulfonamide group but differs in the presence of fluorine atoms.

  • 2-Bromo-N-cyclopropylbenzenesulfonamide: : Similar in having a bromine and cyclopropyl group but lacks the fluorine atoms.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2S/c10-6-3-7(11)8(12)4-9(6)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMJJTKSRBXRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204471
Record name Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704066-92-1
Record name Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2-bromo-N-cyclopropyl-4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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